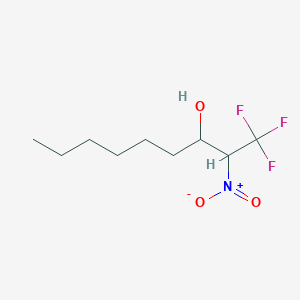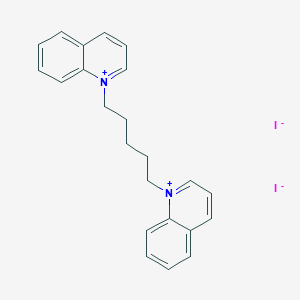
Quinolinium, 1,1'-(1,5-pentanediyl)bis-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the diiodide group in its structure makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide typically involves the reaction of quinoline with 1,5-dibromopentane in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into quinolinium hydrides.
Substitution: The diiodide groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Quinolinium oxides
Reduction: Quinolinium hydrides
Substitution: Quinolinium derivatives with various functional groups
Applications De Recherche Scientifique
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mécanisme D'action
The mechanism of action of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also affects various signaling pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolinium, 1,1’-(1,4-butanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,6-hexanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,3-propanediyl)bis-, diiodide
Uniqueness
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is unique due to its specific chain length and diiodide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
99218-67-4 |
|---|---|
Formule moléculaire |
C23H24I2N2 |
Poids moléculaire |
582.3 g/mol |
Nom IUPAC |
1-(5-quinolin-1-ium-1-ylpentyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C23H24N2.2HI/c1(6-16-24-18-8-12-20-10-2-4-14-22(20)24)7-17-25-19-9-13-21-11-3-5-15-23(21)25;;/h2-5,8-15,18-19H,1,6-7,16-17H2;2*1H/q+2;;/p-2 |
Clé InChI |
NUYMUQVKAXFMGU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)

![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

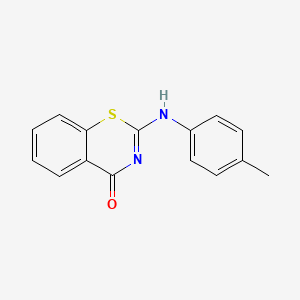

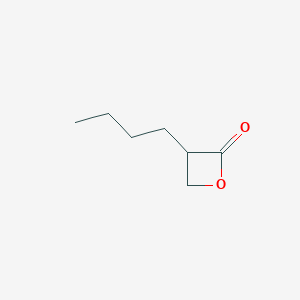

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
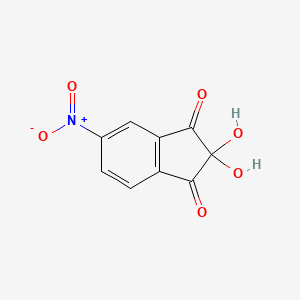
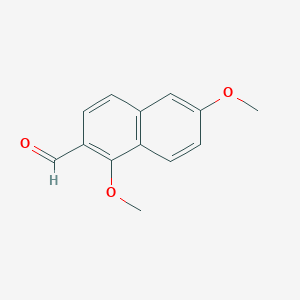
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
